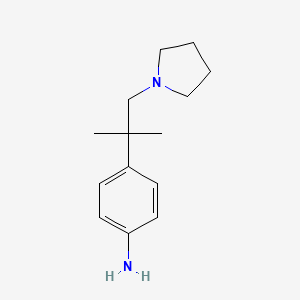
4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline typically involves the reaction of 2-methyl-1-pyrrolidin-1-ylpropan-2-ylamine with aniline under specific conditions. One common method is the reductive amination of 2-methyl-1-pyrrolidin-1-ylpropan-2-one with aniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium catalysts can also be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives
Reduction: Reduced amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: Similar structure but lacks the pyrrolidine ring, leading to different chemical and biological properties.
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Similar pyrrolidine structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline is unique due to the presence of both the pyrrolidine ring and the aniline moiety, which confer distinct chemical reactivity and potential biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
4-(2-methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline |
InChI |
InChI=1S/C14H22N2/c1-14(2,11-16-9-3-4-10-16)12-5-7-13(15)8-6-12/h5-8H,3-4,9-11,15H2,1-2H3 |
InChI Key |
ICXKNUWTYSRILR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCCC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


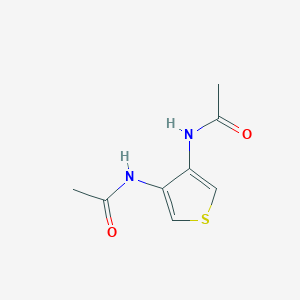
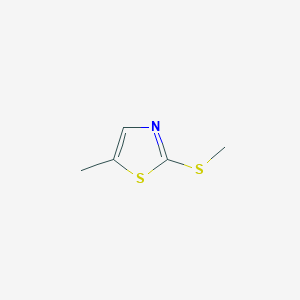
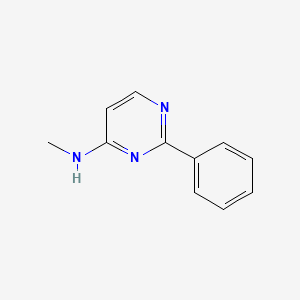

![Dimethyl [(4-chlorophenyl)methyl]propanedioate](/img/structure/B13893658.png)
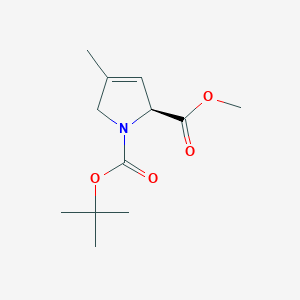
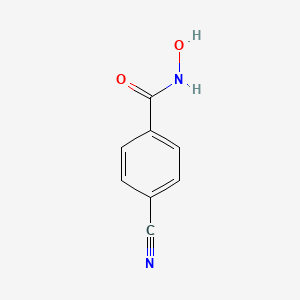
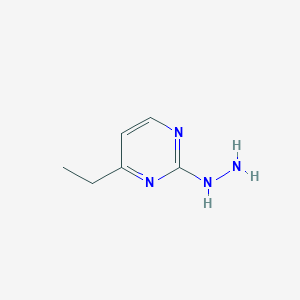
![3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B13893682.png)
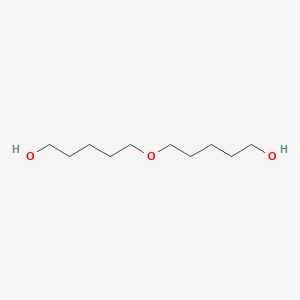
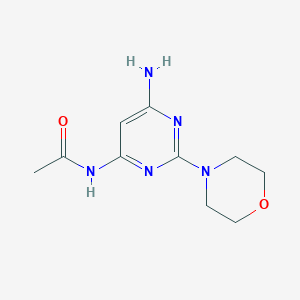
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide](/img/structure/B13893704.png)
![3-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13893705.png)

